(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
CAS No.: 21591-75-3
Cat. No.: VC2010443
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21591-75-3 |
---|---|
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid |
Standard InChI | InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) |
Standard InChI Key | BAUWIAWMJHZMIV-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(C1=O)CC(=O)O |
Canonical SMILES | CN1C2=CC=CC=C2C(C1=O)CC(=O)O |
Introduction
Chemical Identity and Properties
Identification Parameters
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unambiguously identified through various parameters that define its chemical identity, as summarized in Table 1.
Table 1: Identification Parameters of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Parameter | Value |
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CAS Number | 21591-75-3 |
Molecular Formula | C11H11NO3 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | 2-(1-methyl-2-oxo-3H-indol-3-yl)acetic acid |
PubChem Compound ID | 3159608 |
Standard InChI | InChI=1S/C11H11NO3/c1-12-9-5-3-2-4-7(9)8(11(12)15)6-10(13)14/h2-5,8H,6H2,1H3,(H,13,14) |
Standard InChI Key | MFDPCIDUAIXGKN-UHFFFAOYSA-N |
SMILES | CN1C2=CC=CC=C2C(C1=O)CC(=O)O |
These identification parameters provide a comprehensive chemical signature that distinguishes (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid from other related compounds and enable researchers to unambiguously reference this specific chemical entity in their work .
Physical Properties
The physical properties of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid are important for understanding its behavior in various experimental and practical applications. Available physical properties are outlined in Table 2.
Table 2: Physical Properties of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Property | Value | Reference |
---|---|---|
Physical State | Solid | |
Appearance | Colorless crystals | |
Melting Point | 167-168°C (EtOAc/hexane) | |
Purity (Commercial) | ≥95% |
The melting point provides a useful parameter for identity confirmation and purity assessment, while the appearance as colorless crystals can aid in visual identification during isolation or purification procedures .
Chemical Properties
The chemical properties of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid are primarily determined by its functional groups and structural features. The compound contains several key functional elements that define its reactivity profile:
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An oxindole core (1-methyl-2-oxo-2,3-dihydro-1H-indole) with a lactam functionality
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A carboxylic acid group (-COOH) that confers acidic properties
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A chiral center at the C3 position of the indole ring
Structural Characteristics
Molecular Structure
The molecular structure of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid features an oxindole core with an acetic acid moiety attached at the C3 position. The oxindole core consists of a benzene ring fused to a five-membered lactam ring, with a methyl group substituted on the nitrogen atom. The acetic acid substituent at the C3 position introduces a stereogenic center at this position, which is significant for the compound's stereochemical properties and potential biological activities .
Stereochemistry
A critical structural feature of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is the presence of a stereogenic center at the C3 position of the indole ring. This gives rise to potential stereoisomers, specifically enantiomers with R and S configurations. The stereochemistry at this position is particularly relevant for biological activities, as different stereoisomers may exhibit varied potencies or even different types of biological activities due to the stereospecific nature of many biological receptors and enzymes .
Research has shown that the absolute configuration of the stereogenic center in this and related compounds can be determined through various analytical methods. Particularly noteworthy is the approach involving derivatization with chiral auxiliaries such as (R)-α-phenylethylamine or (S)-α-phenylethylamine, followed by analysis of the resulting diastereomeric amides by 1H NMR spectroscopy. This method relies on the characteristic chemical shift differences observed for specific protons in the diastereomeric pairs, allowing for reliable determination of the absolute configuration at the C3 position .
X-ray crystallographic analysis has also been successfully employed to validate the stereochemical assignments made through NMR studies, providing unambiguous determination of the absolute configuration of the stereogenic center .
Biological Activity and Applications
Proteomics Research
(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is primarily used in proteomics research, which involves the study of proteins and their interactions. This field is crucial for understanding biological processes and developing therapeutic interventions. The specific role of this compound in proteomics research could involve its use as a reagent or intermediate in the synthesis of proteins or other molecules of interest, or as a tool for probing protein interactions.
The compound's structure, featuring both a hydrophobic indole portion and a hydrophilic carboxylic acid moiety, may make it suitable for interactions with proteins that possess binding pockets accommodating such structural features. Additionally, its stereogenic center at C3 provides an opportunity for stereospecific interactions with chiral biological targets.
Chemical Research Applications
Beyond its applications in proteomics, (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid serves as a valuable building block for the synthesis of more complex molecules. Its reactive carboxylic acid group can participate in various transformations, including:
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Esterification to form corresponding esters
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Amidation to form amide derivatives
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Reduction to form alcohols
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Decarboxylation to remove the carboxylic acid group
These transformations enable the construction of diverse chemical libraries based on the oxindole scaffold, which can be valuable for medicinal chemistry and drug discovery efforts .
Related Compounds and Derivatives
Fluorinated Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position |
---|---|---|---|---|
(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 887405-60-9 | C11H10FNO3 | 223.20 | 5-position |
(6-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 933752-43-3 | C11H10FNO3 | 223.20 | 6-position |
These fluorinated analogues may display different physicochemical properties and potentially altered biological activities compared to the non-fluorinated parent compound. Fluorine substitution is a common strategy in medicinal chemistry to modify various properties of bioactive molecules, including:
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Lipophilicity and membrane permeability
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Metabolic stability
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Binding affinity to biological targets
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Pharmacokinetic properties
The position of fluorine substitution (5-position versus 6-position) may lead to subtle differences in these properties, potentially resulting in distinct biological profiles for these derivatives .
Other Structural Analogues
Various other structural analogues of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid have been reported, featuring different substitution patterns on the oxindole core or modifications to the acetic acid moiety. These include:
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Variations in the N-alkyl substituent, such as ethyl or benzyl groups instead of methyl
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Different substituents on the benzene portion of the indole ring
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Modifications to the acetic acid moiety, such as esters or amides
One example of a structurally related compound is 2-(1-methyl-2-oxo-3H-indol-3-yl)propanedinitrile (CAS: 634164-13-9), which features a propanedinitrile group at the C3 position instead of an acetic acid moiety .
These structural variations expand the chemical space around the oxindole scaffold and provide opportunities for structure-activity relationship studies aimed at optimizing desired properties for specific applications.
Research Findings
Stereochemical Studies
Significant research has been conducted on the stereochemical properties of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and related derivatives. A notable contribution in this area is the development of a reliable method for determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides based on analysis of the 1H NMR spectra of their phenylethylamide diastereomers .
This methodology involves:
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Derivatization of the carboxylic acid with chiral auxiliaries, specifically (R)-α-phenylethylamine (R-FEA) or (S)-α-phenylethylamine (S-FEA)
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Analysis of the resulting diastereomeric amides by 1H NMR spectroscopy
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Determination of absolute configuration based on characteristic chemical shift differences between diastereomers
The researchers found that the N1-methyl and C3-methyl groups in these derivatives show distinct chemical shift differences (ΔδRS values) between diastereomers. These differences arise from the diamagnetic influence of the aromatic phenylethyl moiety on these groups, depending on their spatial arrangement in the diastereomeric pairs .
The methodology was validated through X-ray diffraction analysis of the diastereomeric amides, confirming the reliability of the NMR-based approach for determining absolute configuration. This research has important implications for understanding the stereochemistry of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and related compounds, particularly in terms of establishing structure-activity relationships for biological applications .
Synthesis and Characterization
Research on (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has also focused on its synthesis and characterization. Studies have reported the preparation of this compound as colorless crystals with a melting point of 167-168°C (from EtOAc/hexane) through synthetic pathways involving N-methylation of an appropriate indole precursor followed by oxidation and manipulation of the C3 substituent .
Characterization of the compound and its derivatives has employed various analytical techniques, including:
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1H and 13C NMR spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation
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Infrared spectroscopy for identification of functional groups
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X-ray crystallography for three-dimensional structural determination
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Chromatographic methods for purity assessment and separation of isomers
These studies have contributed to a better understanding of the compound's structural features and physicochemical properties, facilitating its application in various research fields.
Analytical Methods
Identification and Characterization Techniques
Several analytical techniques are employed for the identification and characterization of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the compound, including the chemical environment of various protons and carbon atoms. Key diagnostic signals include those corresponding to the N1-methyl group, aromatic protons, and the methylene protons of the acetic acid moiety .
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X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and absolute configuration of stereogenic centers .
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Mass Spectrometry: Used to confirm the molecular weight and provide fragmentation patterns that help verify the structure. The expected molecular ion for this compound would appear at m/z 205 .
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Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule, such as the carboxylic acid (typically showing a broad O-H stretching band around 3000-2500 cm-1 and C=O stretching around 1700 cm-1) and the lactam carbonyl (typically showing C=O stretching around 1680-1630 cm-1) .
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment and potential separation of stereoisomers, particularly when coupled with chiral stationary phases for the resolution of enantiomers .
Stereochemical Analysis
The determination of absolute configuration at the C3 stereogenic center is a critical aspect of the characterization of (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. A significant contribution to this area has been the development of a methodology involving:
-
Derivatization with chiral auxiliaries, specifically (R)-α-phenylethylamine (R-FEA) or (S)-α-phenylethylamine (S-FEA)
-
Analysis of the resulting diastereomeric amides by 1H NMR spectroscopy
-
Determination of absolute configuration based on characteristic chemical shift differences between diastereomers
This approach allows for reliable determination of the absolute stereochemistry at the C3 position, which is crucial for understanding structure-activity relationships and for the development of enantiopure compounds for biological applications. The methodology is based on the observation that the dominating conformation of the amide derivatives places the aromatic phenylethyl moiety in a position that differentially shields specific protons in the molecule, depending on the absolute configuration at C3 .
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